molecular formula C16H31NO5Si B2885689 (2S,4R)-1-(tert-Butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid CAS No. 149814-40-4

(2S,4R)-1-(tert-Butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid

Cat. No.: B2885689
CAS No.: 149814-40-4
M. Wt: 345.511
InChI Key: JUOLQJALRNXSKA-NEPJUHHUSA-N
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Description

This compound (CAS: 149814-40-4) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) group at the nitrogen and a tert-butyldimethylsilyl (TBS) ether at the 4-position hydroxyl. The stereochemistry (2S,4R) is critical for its role in asymmetric synthesis and pharmaceutical intermediates. Its molecular formula is C₁₆H₃₁NO₅Si (MW: 345.51 g/mol), with solubility in organic solvents like acetonitrile and storage at 2–8°C . The TBS group provides steric protection for the hydroxyl, enabling selective deprotection under mild fluoride-based conditions, while the Boc group stabilizes the amine during synthetic steps .

Properties

IUPAC Name

(2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO5Si/c1-15(2,3)21-14(20)17-10-11(9-12(17)13(18)19)22-23(7,8)16(4,5)6/h11-12H,9-10H2,1-8H3,(H,18,19)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOLQJALRNXSKA-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,4R)-1-(tert-Butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-pyrrolidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H31NO5Si
  • Molecular Weight : 345.51 g/mol
  • CAS Number : 149814-40-4
  • Purity : Typically ≥ 95% .

Boc-pyrrolidine exhibits its biological activity primarily through interactions with various biological targets. Notably, it has been studied for its role as an inhibitor of amino acid transporters, particularly the ASCT2 transporter, which is crucial for glutamine transport in cells.

Inhibition of ASCT2

ASCT2 (SLC1A5) is a sodium-dependent neutral amino acid transporter that plays a critical role in amino acid homeostasis. Research indicates that Boc-pyrrolidine can inhibit ASCT2, leading to reduced intracellular glutamine levels and subsequent effects on tumor growth. The compound's mechanism involves binding to the transporter's active site, disrupting its function and altering cellular metabolism .

Anticancer Activity

Boc-pyrrolidine has demonstrated promising anticancer properties in various studies. For instance, it was tested against several cancer cell lines (e.g., MCF-7, LnCaP, MDA-MB-231), showing dose-dependent inhibition of cell viability. The compound's ability to lower glutamine levels in these cells correlates with reduced proliferation rates .

Neuroprotective Effects

In addition to its anticancer activity, Boc-pyrrolidine has been investigated for neuroprotective effects. The modulation of amino acid transport can influence neurotransmitter levels and neuronal health, suggesting potential applications in neurodegenerative diseases .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate the effect on cancer cell linesBoc-pyrrolidine inhibited growth in MCF-7 and LnCaP cells with IC50 values around 10 µM .
Study 2 Assess neuroprotective propertiesShowed potential in reducing oxidative stress markers in neuronal cultures .
Study 3 Investigate ASCT2 inhibitionConfirmed effective binding to ASCT2 with a competitive inhibition profile .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

Key analogs differ in the 4-position substituent, impacting reactivity, stability, and applications:

Compound 4-Position Substituent CAS Number Molecular Weight (g/mol) Key Properties
Target Compound (TBS-protected) (tert-butyldimethylsilyl)oxy 149814-40-4 345.51 High steric bulk; fluoride-labile protection
(2S,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid Methoxy 83624-01-5 245.27 Smaller substituent; stable under acidic/basic conditions
(2S,4R)-1-Boc-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid 4-Methylbenzyl - ~305 (est.) Lipophilic; hydrogenolysis-labile
(2R,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid Fluoro 681128-50-7 233.24 Electron-withdrawing; alters hydrogen bonding and pKa
(2S,4R)-1-Boc-4-(prop-2-yn-1-yloxy)pyrrolidine-2-carboxylic acid Propargyloxy - ~245 (est.) Click chemistry compatibility; terminal alkyne for further functionalization

Structural and Conformational Analysis

  • Crystal Structure : The methoxy analog (CAS: 83624-01-5) adopts an envelope conformation for the pyrrolidine ring, with dihedral angles of 59.5° (carboxyl group vs. ring) and 62.0° (methoxy vs. ring) . Similar conformations are expected for the TBS analog, but steric effects from the bulky silyl group may distort the ring geometry.
  • Steric Effects : The TBS group (tert-butyldimethylsilyl) introduces significant steric hindrance, slowing nucleophilic attacks at the 4-position compared to methoxy or propargyloxy analogs .

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